molecular formula C12H9ClFNO3S B14840026 6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride

6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride

Cat. No.: B14840026
M. Wt: 301.72 g/mol
InChI Key: UNOZLRPSACRGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 6-position, a fluorine atom at the 4-position, and a sulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-2-chloropyridine: Similar structure but lacks the fluorine atom and sulfonyl chloride group.

    4-Fluoro-2-sulfonyl chloride pyridine: Similar structure but lacks the benzyloxy group.

    6-(Benzyloxy)-4-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.

Uniqueness

6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride is unique due to the presence of all three functional groups (benzyloxy, fluorine, and sulfonyl chloride) on the pyridine ring. This combination of substituents imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H9ClFNO3S

Molecular Weight

301.72 g/mol

IUPAC Name

4-fluoro-6-phenylmethoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C12H9ClFNO3S/c13-19(16,17)12-7-10(14)6-11(15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

UNOZLRPSACRGRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.